molecular formula C19H26N2O3 B11376647 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11376647
M. Wt: 330.4 g/mol
InChI Key: GBANOUHBWMPVDT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines a furan ring, a dimethylamino group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl ethylamine derivative, which is then reacted with dimethylamine to introduce the dimethylamino group. The final step involves the coupling of this intermediate with 2-[4-(propan-2-yl)phenoxy]acetyl chloride under basic conditions to form the desired acetamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the furan ring may participate in redox reactions. The phenoxyacetamide moiety can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H26N2O3/c1-14(2)15-7-9-16(10-8-15)24-13-19(22)20-12-17(21(3)4)18-6-5-11-23-18/h5-11,14,17H,12-13H2,1-4H3,(H,20,22)

InChI Key

GBANOUHBWMPVDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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